

Spectroscopic Profile of 4-Nitrophenylhydrazine: A Technical Guide

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Compound of Interest

Compound Name: **4-Nitrophenylhydrazine**

Cat. No.: **B089600**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Nitrophenylhydrazine**, a crucial reagent and building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

Spectroscopic Data Summary

The key spectroscopic data for **4-Nitrophenylhydrazine** are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **4-Nitrophenylhydrazine**

Chemical Shift (δ , ppm)	Multiplicity	Assignment
8.41	Singlet	-NH
8.01	Doublet	Aromatic CH (ortho to $-\text{NO}_2$)
6.82	Doublet	Aromatic CH (ortho to $-\text{NHNH}_2$)
4.51	Singlet	$-\text{NH}_2$

Solvent: DMSO-d₆[1]

Table 2: ^{13}C NMR Spectroscopic Data of **4-Nitrophenylhydrazine**

Chemical Shift (δ , ppm)	Assignment
154.5	C-NO_2
137.0	C-NHNH_2
126.0	CH (ortho to $-\text{NO}_2$)
110.5	CH (ortho to $-\text{NHNH}_2$)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands of **4-Nitrophenylhydrazine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3333	Strong	N-H stretching (hydrazine)
3200 - 3000	Medium	Aromatic C-H stretching
~1595	Strong	N-H bending
~1500 & ~1330	Strong	Asymmetric & Symmetric NO ₂ stretching
~1280	Medium	C-N stretching

Sample Preparation: KBr pellet or Nujol mull[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data of **4-Nitrophenylhydrazine**

λ _{max} (nm)	Molar Absorptivity (ε)	Solvent
~395	Not specified	Methanol

Note: The strong absorption is attributed to $\pi \rightarrow \pi$ and $n \rightarrow \pi^*$ electronic transitions within the conjugated aromatic system.[2]*

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are generalized for solid organic compounds and are directly applicable to **4-Nitrophenylhydrazine**.

¹H and ¹³C NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of **4-Nitrophenylhydrazine** for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

- Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
- If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Cap the NMR tube and label it appropriately.

- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the DMSO-d₆.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ¹H NMR spectrum, typically with a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed water.
 - In an agate mortar, grind 1-2 mg of **4-Nitrophenylhydrazine** into a very fine powder.

- Add approximately 100-200 mg of the dry KBr to the mortar.
- Gently but thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained.
- Transfer the mixture to a pellet die.
- Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.

- Data Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

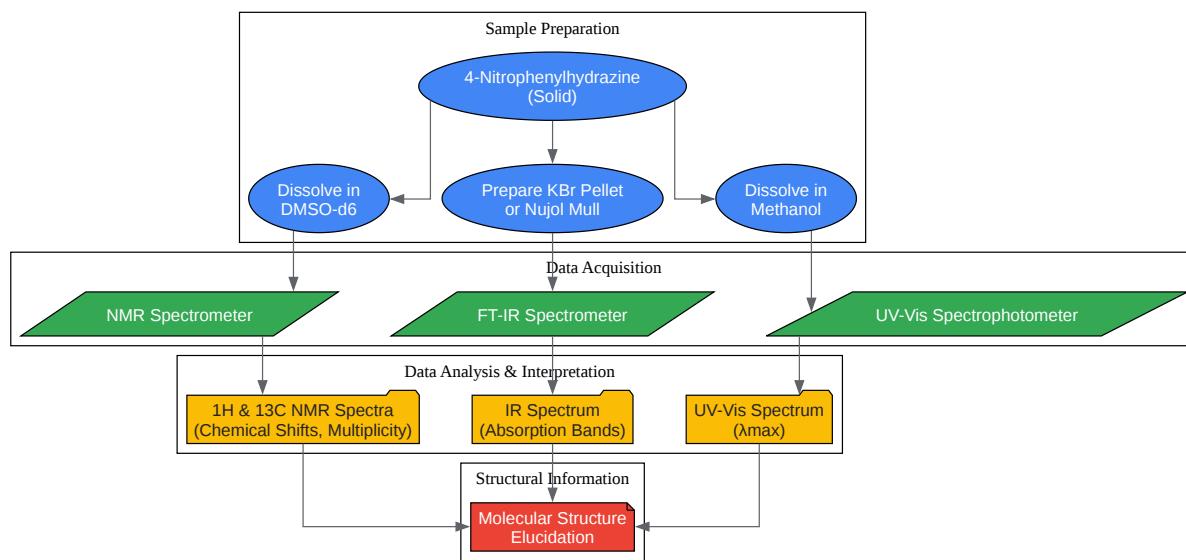
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **4-Nitrophenylhydrazine** of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent, such as methanol.
 - From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy.
 - Use a matched pair of quartz cuvettes for the analysis. Fill one cuvette with the pure solvent (to be used as the blank) and the other with the sample solution.
- Data Acquisition:
 - Place the blank cuvette in the spectrophotometer and record a baseline correction.

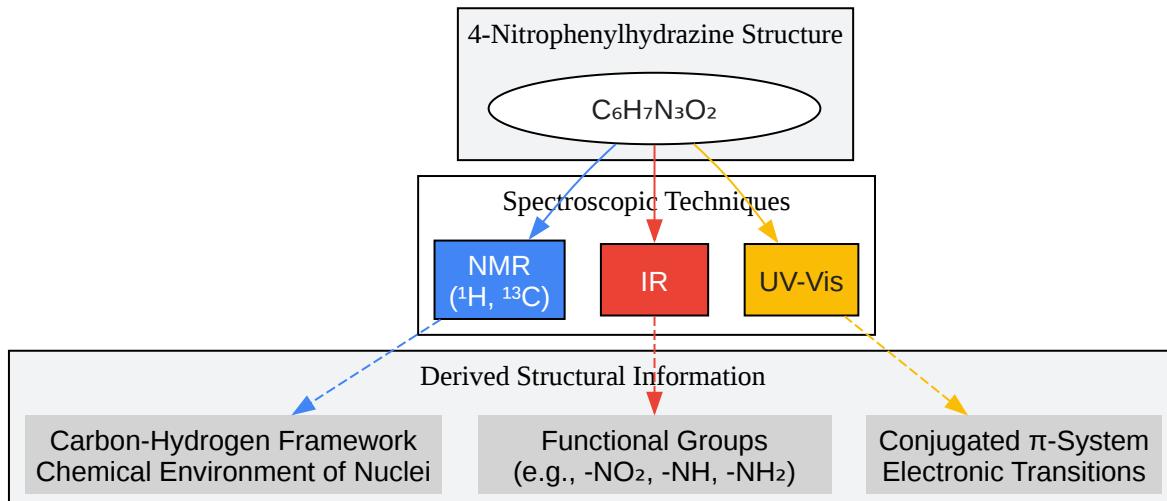
- Replace the blank with the sample cuvette.
- Scan a range of wavelengths (e.g., 200-600 nm) to obtain the full absorption spectrum.
- Identify the wavelength of maximum absorbance (λ_{max}).

Visualization of Spectroscopic Workflow and Data Inter-relation

The following diagrams illustrate the logical workflow of the spectroscopic analysis of **4-Nitrophenylhydrazine** and the relationship between the different spectroscopic techniques and the structural information they provide.

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Caption: Workflow for the spectroscopic analysis of **4-Nitrophenylhydrazine**.



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Caption: Relationship between spectroscopic methods and structural information.

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